Insufficient High-Strength Comparative Evidence to Support Differential Procurement Decisions for 2-Amino-N-(sec-butyl)benzamide
A systematic search of primary literature, patents, and authoritative biochemical databases reveals a notable scarcity of quantitative, comparator-anchored data for 2-Amino-N-(sec-butyl)benzamide. While several isolated enzyme inhibition measurements exist, none meet the stringent evidentiary standard required for this guide-namely, simultaneous presentation of target compound data alongside explicit comparator compound data within the same assay system [1]. Without such head-to-head or cross-study comparable data, no scientifically defensible claim of differentiation relative to specific analogs can be substantiated. The following represents the most rigorous quantitative evidence available, though all fall short of the core admission criteria for high-strength comparative evidence.
| Evidence Dimension | MAO-A enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 1.24 × 10³ nM (1.24 µM) |
| Comparator Or Baseline | No direct comparator data available; baseline not reported |
| Quantified Difference | Not calculable |
| Conditions | Recombinant bovine mitochondrial MAO-A; benzylamine or serotonin substrate; 60 min incubation; fluorimetry assay [2] |
Why This Matters
This datum establishes baseline micromolar activity against MAO-A but provides no basis for selecting this compound over any other MAO-A ligand.
- [1] BindingDB. BDBM50597779 (CHEMBL5205498). Affinity data for 2-Amino-N-(sec-butyl)benzamide. Accessed 2026. View Source
- [2] BindingDB. IC50 data for MAO-A inhibition by 2-Amino-N-(sec-butyl)benzamide. Accessed 2026. View Source
